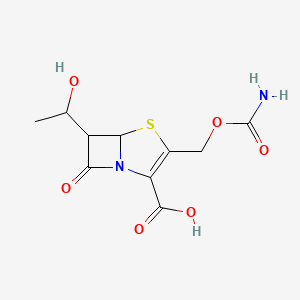![molecular formula C13H16Cl2N2O B14792970 2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a dichlorobenzyl moiety, and an amino-propanamide backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the dichlorobenzyl moiety: This step involves the reaction of a benzyl chloride derivative with appropriate substituents (3,4-dichloro) with an amine group.
Coupling with the amino-propanamide backbone: The final step involves coupling the cyclopropyl and dichlorobenzyl intermediates with an amino-propanamide backbone under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide can be compared with other similar compounds, such as:
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorophenyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)butanamide: Similar structure but with a butanamide backbone instead of a propanamide backbone.
The uniqueness of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16Cl2N2O |
|---|---|
Poids moléculaire |
287.18 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-3-4-10)7-9-2-5-11(14)12(15)6-9/h2,5-6,8,10H,3-4,7,16H2,1H3 |
Clé InChI |
DPYRGOJKBCAJMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)


![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)



![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)


